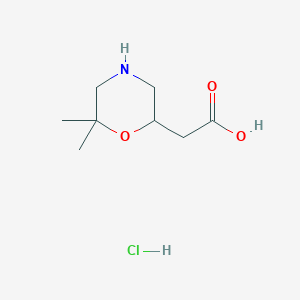

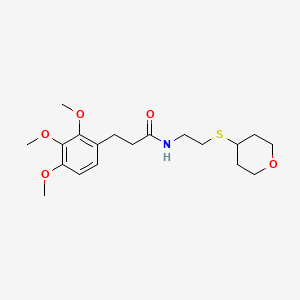

![molecular formula C6H13ClN2O3 B3003522 (2R)-2-[[(2S)-2-氨基丙酰]氨基]丙酸;盐酸盐 CAS No. 148248-25-3](/img/structure/B3003522.png)

(2R)-2-[[(2S)-2-氨基丙酰]氨基]丙酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O3 and its molecular weight is 196.63. The purity is usually 95%.

BenchChem offers high-quality (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

旋光分辨和结构分析

- 已对相关化合物的旋光分辨进行研究,如 (2RS,3SR)-2-氨基-3-羟基-3-苯基丙酸盐酸盐,重点关注熔点、溶解度和红外光谱。此类研究对于获得旋光活性化合物及其外消旋结构至关重要 (Shiraiwa 等人,2006)。

- 已采用优先结晶的旋光分辨法来实现相关化合物的较高的旋光纯度,这对于制备旋光活性物质很重要 (Shiraiwa 等人,2003)。

药代动力学和代谢

- 已对与所讨论化合物密切相关的药物(如 Alminoprofen)进行药代动力学研究。这些研究包括合成、结构和立体化学表征以及了解非对映异构体的内在降解动力学 (Baba 等人,2018)。

计算分析和药物设计

- 概念密度泛函理论辅助的计算肽学已用于研究与该化合物相关的新的抗真菌三肽,从而深入了解分子性质、结构和反应性描述符,这些描述符在药物设计过程中至关重要 (Flores-Holguín 等人,2019)。

对药物特性的影响

- 对结构相似的化合物(如 (RS)-2-[4-(2-甲基丙基)苯基]丙酸)的修饰研究显示了提高药物有效性和皮肤渗透性的潜力。这表明分子修饰在增强药物特性中的重要性 (Ossowicz-Rupniewska 等人,2022)。

分子和晶体结构分析

- 对相关化合物的研究,例如 (2S,4R)-和 (2S,4S)-全氟叔丁基-4-羟基脯氨酸,提供了对分子光谱和晶体学的基本见解,这对于了解此类化合物的物理和化学性质至关重要 (Tressler & Zondlo,2014)。

酶促反应和生物化学

- 已探索涉及类似化合物的酶促反应(如乙醇胺氨裂解酶反应)以了解其生化行为和反应机制 (Diziol 等人,2005)。

作用机制

Target of Action

L-Alanyl-D-alanine hydrochloride, also known as D-Alanyl-D-Alanine, primarily targets enzymes involved in bacterial cell wall synthesis, such as D-Ala-D-Ala ligase (Ddl) and alanine racemase (Alr) . These enzymes play crucial roles in the formation of the peptidoglycan layer, a major component of the bacterial cell wall .

Mode of Action

The compound interacts with its targets by mimicking the natural substrate of these enzymes, the D-Ala-D-Ala dipeptide . By binding to the D-Ala-D-Ala terminus of the nascent cell wall peptidoglycan, it prevents the cross-linking process, thereby interfering with cell wall synthesis .

Biochemical Pathways

The affected pathway is the bacterial cell wall biosynthesis pathway . The inhibition of Ddl and Alr enzymes disrupts the formation of the peptidoglycan layer, affecting the structural integrity of the bacterial cell wall .

Pharmacokinetics

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%). Elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Result of Action

The primary result of L-Alanyl-D-alanine hydrochloride’s action is the inhibition of bacterial cell wall synthesis . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Action Environment

The action of L-Alanyl-D-alanine hydrochloride can be influenced by environmental factors. For instance, D-alanylation of lipoteichoic acids in the bacterial cell wall can confer resistance to cationic peptides by increasing the cell wall density . This suggests that the efficacy of L-Alanyl-D-alanine hydrochloride could be affected by the presence of other compounds in the environment that modify the bacterial cell wall .

属性

IUPAC Name |

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZTXOMGFUVZSN-RFKZQXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)